An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (PMSC)
An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (PMSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of phenylmethanesulfonyl chloride (PMSC), a crucial reagent in biochemical research.
Chemical Properties and Structure
Phenylmethanesulfonyl chloride, also known as α-toluenesulfonyl chloride, is an aliphatic sulfonyl chloride widely recognized for its role as a protease inhibitor.[1] It presents as an off-white or white crystalline solid or powder.[2][3][4]
Physicochemical Properties
The key quantitative properties of PMSC are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₇H₇ClO₂S | [1][5] |
| Linear Formula | C₆H₅CH₂SO₂Cl | [6][7] |
| Molecular Weight | 190.65 g/mol | [1][2][5][6] |
| Melting Point | 90-94 °C | [5][6][8] |
| Boiling Point | 120 °C at 10 mmHg | [5][9] |
| Density | 1.3264 g/cm³ (estimate) | [9] |
| Vapor Pressure | 0.0041 mmHg at 25°C | [9] |
| Flash Point | 128.1°C | [9] |
| Solubility | Decomposes in water; Soluble in anhydrous ethanol, isopropanol, methanol, DMSO, ether, benzene. | [9][10] |
Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 1939-99-7 | [5][6] |
| EC Number | 217-717-1 | [6] |
| MDL Number | MFCD00007455 | [5][6] |
| PubChem CID | 74740 | [2] |
| SMILES | ClS(=O)(=O)Cc1ccccc1 | [5][6][11] |
| InChI Key | OAHKWDDSKCRNFE-UHFFFAOYSA-N | [6][11] |
Chemical Structure
PMSC consists of a phenyl group attached to a sulfonyl chloride functional group via a methylene (B1212753) bridge. The sulfonyl group is tetrahedral, with the sulfur atom covalently bonded to two oxygen atoms, a chlorine atom, and the benzylic carbon.
Mechanism of Action: Serine Protease Inhibition
Phenylmethanesulfonyl chloride is a well-established irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[12][13] It also shows inhibitory activity towards certain cysteine proteases and acetylcholinesterase.[10][14] Its primary utility in research is to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[10]
The inhibitory mechanism involves the specific and irreversible sulfonylation of the highly reactive hydroxyl group of the serine residue within the enzyme's active site.[10][15] This covalent modification blocks the active site, preventing it from binding to and cleaving its substrate, thereby rendering the enzyme inactive.[10]
Experimental Protocols
General Synthesis of a Sulfonyl Chloride
Methodology:
-
Reaction Setup: A mixture of dichloromethane (B109758) (CH₂Cl₂) and 2.4 M hydrochloric acid is cooled to below -5 °C in an acetone/ice bath.
-
Oxidant Addition: Bleach (e.g., 8.25% NaOCl) is added slowly to the cooled mixture over approximately 20 minutes.
-
Substrate Addition: A slurry of the corresponding thiol precursor (in this case, benzyl (B1604629) mercaptan would be the precursor for PMSC) in CH₂Cl₂ is added in portions over 10 minutes.
-
Reaction: The resulting suspension is stirred for 30 minutes at a temperature below -5 °C.
-
Quenching: Excess chlorine is quenched by the addition of 1 M sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed, dried over a drying agent like MgSO₄, and concentrated under vacuum to yield the sulfonyl chloride.[16]
Note: This is a generalized procedure and would require optimization for the specific synthesis of PMSC.
Protocol for Use as a Protease Inhibitor in Cell Lysis
PMSC is a critical component of lysis buffers to protect proteins from degradation.[12]
Materials:
-
PMSC powder
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or DMSO)[10]
-
Lysis Buffer (e.g., RIPA, NP-40 based)
-
Cell or tissue sample
Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of PMSC by dissolving it in an anhydrous solvent like isopropanol. PMSC is highly unstable in aqueous solutions, with a half-life of about 55 minutes at pH 7.5.[17] Therefore, the stock solution must be prepared fresh.
-
Handling Precautions: PMSC is a toxic and hazardous compound.[18][19] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[18][20] Avoid using DMSO as a solvent if there is a risk of skin contact, as it can facilitate the absorption of PMSC through the skin.[19]
-
Addition to Lysis Buffer: Immediately before use, add the PMSC stock solution to the ice-cold lysis buffer to achieve a final working concentration, typically between 0.1 and 1 mM.[18] Vortex thoroughly to ensure it is well mixed.
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in the freshly prepared lysis buffer containing PMSC.
-
Incubation: Incubate the lysate on ice for the recommended time (e.g., 30 minutes) with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and proceed with protein quantification (e.g., BCA or Bradford assay). The sample is now ready for downstream applications like Western blotting.
Safety and Handling
PMSC is classified as a corrosive and hazardous substance that causes severe skin burns and eye damage.[8][20] It is toxic if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and protective gloves when handling the compound.[20] Work in a well-ventilated area, preferably a chemical fume hood.[21][22]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[20][23] It is moisture-sensitive and should be stored under an inert atmosphere.[20][23]
-
Spills: In case of a spill, evacuate the area. Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains.[20]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20][22]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[20]
-
References
- 1. scbt.com [scbt.com]
- 2. Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-bio.com [watson-bio.com]
- 4. watson-int.com [watson-int.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Phenylmethanesulfonyl chloride 98 1939-99-7 [sigmaaldrich.com]
- 8. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. phenylmethanesulfonyl chloride [stenutz.eu]
- 12. agscientific.com [agscientific.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. rsc.org [rsc.org]
- 17. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. PMSF - Wikipedia [en.wikipedia.org]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. 1939-99-7|Phenylmethanesulfonyl chloride|BLD Pharm [bldpharm.com]
